molecular formula C16H11N3O5S B2652100 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide CAS No. 1321988-16-2

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide

Cat. No. B2652100
CAS RN: 1321988-16-2
M. Wt: 357.34
InChI Key: BVYNBMCOSMNBMQ-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide, also known as MB76, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Eukaryotic DNA Topoisomerase II Inhibitors

Compounds with structures incorporating elements such as benzoxazole, benzimidazole, and benzothiazole have been identified as potent eukaryotic DNA topoisomerase II inhibitors. These inhibitors are crucial for cancer research as they can impede the proliferation of cancer cells by interfering with the DNA replication process. A study highlighted several derivatives, including benzothiazole, exhibiting significant inhibitory activity, suggesting the potential of related compounds in cancer therapy (Pınar et al., 2004).

Anticancer Activity

Thiazolidinediones with benzothiazole moieties have been explored for their antitumor effects. Specific 4-thiazolidinones containing the benzothiazole unit showed anticancer activity across various cancer cell lines, including leukemia, melanoma, and lung cancer. These findings suggest that compounds with related structures could be developed as anticancer agents, highlighting the importance of such chemical frameworks in drug discovery (Havrylyuk et al., 2010).

Antimicrobial Agents

Novel fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles have demonstrated substantial antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that benzothiazole derivatives could serve as a basis for developing new antibacterial drugs, indicating the broad utility of such compounds in addressing infectious diseases (Sharma et al., 2017).

Alzheimer's Disease Imaging

Research on carbon-11-labeled CK1 inhibitors, which include structures similar to the molecule , underscores the potential of benzothiazole derivatives in developing PET radiotracers for Alzheimer's disease. These compounds could enhance diagnostic accuracy for neurodegenerative diseases, demonstrating the versatility of such chemical frameworks in biomedical imaging (Gao et al., 2018).

Anti-inflammatory and Analgesic Agents

Benzoxazolone and benzothiazolone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. This research suggests that modifications to these chemical structures can yield compounds with significant activity against inflammation and pain, further highlighting the chemical versatility and potential therapeutic applications of these frameworks (Abdelazeem et al., 2015).

properties

IUPAC Name

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c1-18-11-6-12-13(24-8-23-12)7-14(11)25-16(18)17-15(20)9-2-4-10(5-3-9)19(21)22/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYNBMCOSMNBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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